![molecular formula C39H53N5O6Si B8090656 (9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate](/img/structure/B8090656.png)
(9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate
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Description
(9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate is a useful research compound. Its molecular formula is C39H53N5O6Si and its molecular weight is 716.0 g/mol. The purity is usually 95%.
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Biological Activity
The compound (9H-fluoren-9-yl)methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate is a complex organic molecule with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C37H36N4O9 and a molecular weight of 680.70 g/mol. Its structure includes a fluorenyl group, several amino acid derivatives, and a carbamate linkage, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This action is crucial for developing antitumor agents as it disrupts mitotic processes in cancer cells .
- Targeting Specific Protein Interactions : The structural components suggest potential interactions with specific proteins involved in cell signaling pathways. For example, modifications in the amino acid side chains can enhance binding affinity to target proteins or enzymes, influencing their activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and similar derivatives.
Case Studies
Several studies have investigated compounds structurally similar to (9H-fluoren-9-yl)methyl ((S)-1-(((S)-1...):
- Antiproliferative Effects : A study on derivatives of the compound demonstrated significant antiproliferative effects against various cancer cell lines, highlighting its potential as an anticancer drug candidate. The mechanism involved disruption of microtubule dynamics, leading to apoptosis in cancer cells .
- Protein Profiling Studies : Research utilizing chemoproteomics revealed that modifications in the compound's structure could lead to selective inhibition of target proteins involved in cancer progression. This approach allows for the identification of novel therapeutic targets and enhances the understanding of the compound's biological activity .
- Docking Simulations : Computational studies have shown potential binding conformations for the compound at critical active sites on target proteins, supporting experimental findings regarding its efficacy in inhibiting protein functions essential for tumor growth .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N5O6Si/c1-25(2)34(44-38(48)49-24-32-30-15-10-8-13-28(30)29-14-9-11-16-31(29)32)36(46)43-33(17-12-22-41-37(40)47)35(45)42-27-20-18-26(19-21-27)23-50-51(6,7)39(3,4)5/h8-11,13-16,18-21,25,32-34H,12,17,22-24H2,1-7H3,(H,42,45)(H,43,46)(H,44,48)(H3,40,41,47)/t33-,34-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOVNDTUHPWXBU-HEVIKAOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N5O6Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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